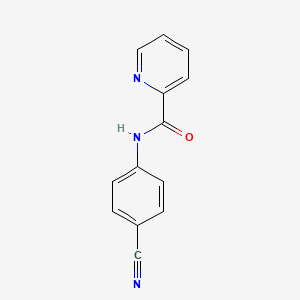

n-(4-Cyanophenyl)picolinamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H9N3O |

|---|---|

Molecular Weight |

223.23 g/mol |

IUPAC Name |

N-(4-cyanophenyl)pyridine-2-carboxamide |

InChI |

InChI=1S/C13H9N3O/c14-9-10-4-6-11(7-5-10)16-13(17)12-3-1-2-8-15-12/h1-8H,(H,16,17) |

InChI Key |

WUYINQBOZASLCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

The Picolinamide Scaffold: a Privileged Structure in Chemical Sciences

The picolinamide (B142947) framework, a derivative of picolinic acid, is a recognized "privileged scaffold" in medicinal chemistry and materials science. Its importance lies in its versatile chemical properties and its ability to interact with a wide range of biological targets and materials.

The defining feature of the picolinamide scaffold is the arrangement of a pyridine (B92270) ring coupled with an amide group. The nitrogen atom within the pyridine ring and the carbonyl group of the amide can form coordination bonds with various metals, making picolinamide derivatives valuable as ligands in catalysis and materials science. nih.gov This structural arrangement also allows for a variety of intermolecular interactions, including hydrogen bonding and C—H⋯π interactions, which are crucial for the stability and function of supramolecular structures. nih.gov

In the realm of organic synthesis, the picolinamide group serves as an effective directing group. This property is leveraged in palladium-catalyzed C–H functionalization reactions, enabling the site-selective introduction of various functional groups onto aromatic rings. thieme-connect.com This capability has significantly expanded the toolkit for creating complex molecules from simpler, readily available starting materials. thieme-connect.com The development of picolinamide-based compounds as fungicides and antibacterial agents further underscores the scaffold's broad utility in agrochemicals and pharmaceuticals. google.comgoogle.com

The Cyanophenyl Moiety: a Key Component in Molecular Design

The cyanophenyl group, a benzene (B151609) ring substituted with a nitrile (-CN) group, is a crucial element in modern molecular design, particularly in medicinal chemistry and materials science. The nitrile group's strong electron-withdrawing nature and its linear geometry significantly influence the electronic properties, conformation, and binding interactions of a molecule.

In drug discovery, the inclusion of a cyanophenyl moiety can enhance a compound's biological activity. For instance, it has been incorporated into farnesyltransferase inhibitors and anticancer agents, where it was found to be beneficial for their efficacy. nih.govrsc.org The nitrile group is considered a "pharmacophore," a molecular feature responsible for a drug's pharmacological activity. nih.gov It can participate in strong dipole interactions and act as a bioisostere for other functional groups like amides or thioureas. nih.gov

The cyanophenyl moiety's influence extends to materials science. Its electronic properties are harnessed in the design of advanced materials. For example, derivatives containing this group are investigated for their potential in creating gel polymer electrolytes for batteries, where the nitrogen atom can form ligands with metal ions, enhancing ion conductivity. researchgate.net

Current Research Trajectories for N 4 Cyanophenyl Picolinamide Derivatives

Strategic Approaches to Picolinamide Core Formation

The formation of the central amide bond in picolinamides is a critical step, for which several reliable methods have been developed.

A prevalent method for synthesizing picolinamides is the direct coupling of picolinic acid with an appropriate amine. This is often facilitated by a range of coupling reagents that activate the carboxylic acid. nih.gov Common reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as phosphonium (B103445) and aminium salts such as PyBOP, HBTU, and HATU. google.comgoogle.comsigmaaldrich.compeptide.com For instance, the synthesis of picolinamide derivatives can be achieved by reacting a substituted picolinic acid with an amine in the presence of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) at room temperature. google.com

The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective for coupling carboxylic acids with amines, including for the formation of complex picolinamide structures. google.comthieme-connect.de These reactions are typically carried out in aprotic solvents like acetonitrile (B52724) or DMF. google.comthieme-connect.de

A summary of common coupling agents is provided in the table below.

| Coupling Reagent | Full Name | Activating Species | Key Features |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | OBt ester | Widely used, efficient for standard couplings. sigmaaldrich.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | OAt ester | Highly reactive, effective for hindered couplings, less racemization. peptide.combachem.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | OBt ester | Good for routine synthesis, does not cause guanidinylation. sigmaaldrich.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | O-acylisourea | Water-soluble byproducts, often used with HOBt. google.com |

An alternative to direct coupling involves the conversion of picolinic acid into a more reactive derivative, such as an acid halide. Treatment of picolinic acid with thionyl chloride (SOCl₂) can generate picolinoyl chloride in situ. umsl.eduprepchem.comnih.gov This acid chloride is then reacted with the desired amine, such as 4-aminobenzonitrile (B131773), to form the amide bond. One study reported that the reaction of picolinic acid with thionyl chloride can sometimes lead to the formation of 4-chloro-N-alkyl-N-phenylpicolinamides as a side product, which can be separated by column chromatography. nih.gov

Functionalization of the picolinic acid ring can also be a strategic step. For example, a picolinic acid substituted with a halogen or a triflate group can be used. google.com Triflate (trifluoromethanesulfonate) is an excellent leaving group, making such precursors valuable for cross-coupling reactions.

The Hell-Voldhardt-Zelinski reaction provides a method for the α-bromination of carboxylic acids using bromine and a catalytic amount of phosphorus tribromide, which could be applied to modified picolinic acid precursors.

Introduction of the 4-Cyanophenyl Moiety

The introduction of the 4-cyanophenyl group is a defining step in the synthesis of the target molecule. This can be achieved through several pathways.

While direct C-H arylation is a powerful tool in organic synthesis, its application to directly form the N-(4-cyanophenyl) bond of the target amide is less common than standard amidation procedures. Palladium-catalyzed C(sp3)-H arylation has been investigated for various amine scaffolds using picolinamide as a directing group, though this is more relevant for the synthesis of complex derivatives rather than the primary amide bond formation. nih.gov

More established palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are highly relevant. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.comwiley.com This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide (or triflate) with an amine. In principle, one could couple a picolinamide with a 4-halobenzonitrile or 4-aminobenzonitrile with a halogenated pyridine (B92270) precursor, followed by functional group manipulations to yield the final product. The choice of phosphine (B1218219) ligands, such as bulky, electron-rich dialkylbiarylphosphines (e.g., XPhos, SPhos), is crucial for the efficiency of these reactions. youtube.com

A direct and efficient method for the synthesis of this compound involves the reaction of picolinoyl chloride with 4-aminobenzonitrile. prepchem.com This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium hydroxide, in a suitable solvent like chloroform (B151607) or methylene (B1212753) chloride. prepchem.com

Alternatively, derivatives can be synthesized using cyano-substituted benzaldehydes. For instance, a multi-component reaction involving an aldehyde, an amine source, and a nitrile-containing compound can lead to the formation of complex pyridine derivatives. nih.govnanobioletters.com For example, a one-pot reaction of 2-aminobenzonitrile, an orthoester, and ammonium (B1175870) acetate (B1210297) under microwave irradiation can produce aminoquinazolines, showcasing the reactivity of the cyano and amino functionalities on the same aromatic ring. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is another powerful tool, particularly for creating carbon-carbon bonds. wikipedia.orgcommonorganicchemistry.comorganic-chemistry.orglibretexts.orgnih.gov It could be employed to synthesize precursors, for example, by coupling a boronic acid derivative of pyridine with a halogenated benzonitrile.

A general synthetic scheme for this compound is shown below:

Scheme 1: Synthesis of this compound

Picolinic Acid --(SOCl2)--> Picolinoyl Chloride --(4-Aminobenzonitrile, Base)--> this compound

This scheme represents a common and direct synthetic route.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound allows for the exploration of structure-activity relationships. These derivatives can be prepared by using substituted picolinic acids or substituted anilines in the coupling reactions described above. nih.gov For example, introducing substituents onto the picolinic acid ring or the phenyl ring of the 4-aminobenzonitrile starting material will yield a variety of analogues.

Patents describe the synthesis of various picolinamide derivatives where a halogenated or triflated picolinic acid is first reacted with an amine, followed by a subsequent metal-catalyzed reaction to introduce further complexity. google.com This modular approach allows for the efficient generation of a library of related compounds. Nickel-catalyzed three-component reactions have also been shown to produce tetrasubstituted enamines using picolinamide as a nitrogen source, highlighting advanced methods for creating complex derivatives. acs.org

Multi-step Synthetic Sequences

A classical and straightforward approach to the synthesis of this compound involves a multi-step sequence. This method relies on the formation of an amide bond between picolinic acid and 4-aminobenzonitrile. This process can be broken down into the synthesis of the precursors followed by their coupling.

Synthesis of Picolinic Acid: Picolinic acid can be prepared from readily available starting materials such as 2-methylpyridine (B31789) (α-picoline) through oxidation. A common laboratory method involves the oxidation of α-picoline with potassium permanganate (B83412) (KMnO₄). Alternatively, hydrolysis of 2-cyanopyridine (B140075) offers another route to picolinic acid, often with high yields. For instance, refluxing 2-cyanopyridine with an aqueous solution of sodium hydroxide, followed by acidification, can produce picolinic acid in yields of around 89.6%. wuxiapptec.com

Synthesis of 4-Aminobenzonitrile: The aniline-derived component, 4-aminobenzonitrile, can be synthesized from 4-chlorobenzonitrile (B146240) via ammonolysis, where it is treated with ammonia (B1221849) in the presence of a catalyst. Another method involves the reduction of 4-nitrobenzonitrile.

Amide Bond Formation: With the two key precursors in hand, the final step is the formation of the amide linkage. A traditional method for this transformation is the conversion of the carboxylic acid (picolinic acid) into a more reactive acyl chloride. This is typically achieved by treating picolinic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting picolinoyl chloride is then reacted with 4-aminobenzonitrile to form the desired amide, this compound. This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. nih.govmdpi.com

Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium, Copper)

Modern synthetic chemistry offers more efficient and versatile methods for the formation of C-N bonds through the use of metal catalysts. Palladium and copper-catalyzed cross-coupling reactions are particularly prominent in the synthesis of N-aryl amides like this compound.

Palladium-Catalyzed Buchwald-Hartwig Amination: The Buchwald-Hartwig amination has become a cornerstone of C-N bond formation in organic synthesis. numberanalytics.com This reaction allows for the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. For the synthesis of this compound, this would involve the reaction of a picolinamide with an aryl halide (e.g., 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile) or the coupling of picolinic acid with 4-aminobenzonitrile followed by palladium-catalyzed arylation. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos often providing excellent results. wuxiapptec.comnih.gov The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Copper-Catalyzed Chan-Lam Coupling: The Chan-Lam coupling reaction provides an alternative, often milder, approach to C-N bond formation using a copper catalyst. nih.gov This reaction typically involves the coupling of an amine with a boronic acid. In the context of synthesizing this compound, this could involve the reaction of picolinamide with 4-cyanophenylboronic acid. The reaction is often carried out in the presence of a copper salt, such as copper(II) acetate (Cu(OAc)₂), and a base. One of the advantages of the Chan-Lam coupling is that it can often be performed under aerobic conditions. Nickel-catalyzed versions of the Chan-Lam coupling have also been developed, offering an alternative to copper with potentially different reactivity and substrate scope. researchgate.net

Convergent Synthesis Strategies

For the synthesis of this compound, a convergent approach would involve the independent synthesis of the picolinoyl and the 4-cyanophenyl moieties, which are then coupled in the final step. For instance, picolinic acid or its activated derivative (like picolinoyl chloride) would be one fragment, and 4-aminobenzonitrile would be the other. The final coupling of these two fragments can be achieved using the methods described previously, such as classical amide bond formation or metal-catalyzed cross-coupling reactions. This strategy is particularly advantageous when synthesizing analogues of the target compound, as different substituted picolinic acids or anilines can be independently prepared and then combined to create a library of related compounds. nih.govnih.gov

Optimization of Synthetic Protocols for Yield and Purity

The optimization of synthetic protocols is a critical aspect of chemical synthesis, aiming to maximize the yield of the desired product while minimizing the formation of impurities. For the synthesis of this compound, several parameters can be adjusted to improve the outcome of the reaction, particularly for the metal-catalyzed coupling methods.

In Buchwald-Hartwig amination , the choice of catalyst, ligand, base, and solvent can significantly impact the reaction's efficiency. Design of Experiments (DoE) is a powerful methodology for systematically optimizing these variables. bristol.ac.uk For example, a study might compare different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with various phosphine ligands (e.g., XPhos, Xantphos) and bases (e.g., NaOtBu, K₂CO₃, K₃PO₄) in a range of solvents (e.g., toluene, dioxane, THF) and at different temperatures. wuxiapptec.comresearchgate.net

Table 1: Example of Buchwald-Hartwig Amination Optimization Parameters

| Parameter | Variations | Effect on Yield/Purity |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The choice of palladium precursor can influence catalyst activation and stability. |

| Ligand | XPhos, SPhos, RuPhos, Xantphos | Bulky, electron-rich ligands often improve reaction rates and yields by promoting reductive elimination. |

| Base | NaOtBu, K₂CO₃, K₃PO₄, Cs₂CO₃ | The strength and solubility of the base can affect the deprotonation of the amine and the overall reaction kinetics. |

| Solvent | Toluene, Dioxane, THF | The polarity and boiling point of the solvent can impact reactant solubility and reaction temperature. |

| Temperature | Room Temperature to 120°C | Higher temperatures can increase reaction rates but may also lead to decomposition of reactants or products. |

Similarly, for the Chan-Lam coupling , the reaction can be optimized by screening different copper sources (e.g., Cu(OAc)₂, CuI, CuCl), ligands (if any), bases, and solvents. bristol.ac.uk The concentration of the reactants and the reaction time are also important variables to consider for maximizing yield and purity.

Table 2: Example of Chan-Lam Coupling Optimization Parameters

| Parameter | Variations | Effect on Yield/Purity |

|---|---|---|

| Copper Source | Cu(OAc)₂, CuI, CuCl, Cu(OTf)₂ | The copper salt and its counter-ion can influence the catalytic activity. |

| Ligand | Pyridine, N,N-dimethylcyclohexane-1,2-diamine | Ligands can stabilize the copper catalyst and improve its efficiency. |

| Base | K₂CO₃, DBU, Et₃N | The base is often required to facilitate the transmetalation step. |

| Solvent | MeOH, MeCN, Toluene | The choice of solvent can affect the solubility of the reactants and the reaction rate. |

| Temperature | Room Temperature to 100°C | Milder temperatures are often a key advantage of this method. |

By systematically varying these parameters, researchers can identify the optimal conditions for the synthesis of this compound and its analogues, leading to improved efficiency and cost-effectiveness of the synthetic process.

Vibrational Spectroscopy Techniques

Vibrational spectroscopy, encompassing FT-IR and Raman techniques, probes the vibrational modes of molecules. These methods are fundamental for identifying the functional groups present in a molecule, as different bonds and groups vibrate at characteristic frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within this compound. The absorption of infrared radiation excites molecules into higher vibrational states, and the specific frequencies of absorption are characteristic of the bonds present.

Key vibrational modes for this compound include:

N-H Stretching: The amide N-H stretching vibration is typically observed as a sharp band in the region of 3300-3500 cm⁻¹. In a related compound, N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, this mode was assigned at 3293 cm⁻¹. uantwerpen.be

Aromatic C-H Stretching: The C-H stretching vibrations of the two aromatic rings (pyridine and phenyl) are expected to appear just above 3000 cm⁻¹.

C≡N Stretching: The nitrile (cyano) group exhibits a very characteristic and sharp absorption band in the 2200-2280 cm⁻¹ range. uantwerpen.be For similar cyanophenyl compounds, this peak is often strong and easily identifiable, making it a key marker for the molecule. uantwerpen.beresearchgate.net

C=O Stretching (Amide I band): The amide carbonyl (C=O) stretching vibration, known as the Amide I band, is one of the most intense absorptions in the spectrum, typically found between 1650 and 1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding.

N-H Bending (Amide II band): This band, arising from a coupling of N-H in-plane bending and C-N stretching vibrations, appears around 1510-1550 cm⁻¹. In a study on N-(4-hydroxyphenyl)picolinamide, a C-N vibration was observed at a scaled wavenumber of 1535 cm⁻¹. researchgate.net

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyridine and benzene (B151609) rings occur in the 1400-1600 cm⁻¹ region.

Pyridine Ring Vibrations: Characteristic vibrations for the picolinyl moiety will also be present, helping to confirm the structure.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound This table is generated based on typical values for the functional groups and data from related compounds.

| Functional Group / Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide N-H Stretch | 3300 - 3500 | Medium-Sharp |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Nitrile (C≡N) Stretch | 2220 - 2260 | Strong, Sharp |

| Amide C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | 1510 - 1550 | Medium-Strong |

| Aromatic C=C Stretch | 1400 - 1600 | Medium-Variable |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a valuable complement to FT-IR. It detects vibrations that cause a change in the polarizability of a molecule. While polar groups like C=O have strong IR absorptions, symmetric and non-polar bonds often produce strong signals in Raman spectra.

For this compound, key features in the Raman spectrum would include:

C≡N Stretching: The nitrile group's stretching vibration is typically very intense in the Raman spectrum due to the significant change in polarizability of the triple bond, appearing in the same 2200-2280 cm⁻¹ region as in the IR spectrum. uantwerpen.be Studies on similar nitriles show this to be a prominent peak. researchgate.net

Aromatic Ring Breathing Modes: The symmetric "breathing" vibrations of the pyridine and benzene rings, where the rings expand and contract symmetrically, give rise to strong and sharp Raman bands, typically below 1000 cm⁻¹.

Symmetric C-C Stretching: The symmetric stretching of the aromatic rings also provides characteristic signals.

Analysis of picolinamide on silver colloids has shown that the pyridine ring vibrations are significantly enhanced, demonstrating the utility of Raman spectroscopy in studying the picolinyl moiety. nih.gov The combination of a strong C≡N signal and characteristic aromatic ring modes provides a distinct molecular fingerprint for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Connectivity

NMR spectroscopy is the most powerful technique for elucidating the complete atomic connectivity of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Spectroscopy for Chemical Environment and Multiplicity

¹H NMR spectroscopy provides detailed information about the chemical environment, number, and connectivity of protons in a molecule. For this compound, the spectrum can be divided into three main regions: the downfield amide proton, the aromatic region for the pyridine and phenyl protons, and any potential upfield signals.

Amide Proton (N-H): This proton appears as a broad singlet far downfield, typically between δ 9.5 and 10.5 ppm, due to the deshielding effects of the adjacent carbonyl group and its involvement in hydrogen bonding. In related N-(aryl)picolinamides, this singlet has been observed around δ 10.0 ppm. rsc.org

Pyridine Ring Protons: The four protons on the picolinamide ring will appear as distinct multiplets in the aromatic region (δ 7.5-8.6 ppm). The proton adjacent to the ring nitrogen (at position 6) is the most deshielded. The typical pattern would be a doublet for the H6 proton, a triplet of doublets (or triplet) for the H4 proton, a doublet of doublets (or triplet) for the H5 proton, and a doublet for the H3 proton.

Cyanophenyl Ring Protons: The 4-substituted benzene ring gives a characteristic AA'BB' system, which often appears as two distinct doublets. The two protons ortho to the electron-withdrawing cyano group will be deshielded relative to the two protons ortho to the amide nitrogen. These signals are expected in the δ 7.7-8.0 ppm range.

Table 2: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound This table is generated based on data from analogous structures like N-(p-Tolyl)picolinamide and N-(4-Bromophenyl)picolinamide. rsc.orgrsc.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Amide N-H | 9.5 - 10.5 | Broad Singlet (s) | 1H |

| Pyridine H6 | 8.5 - 8.6 | Doublet (d) | 1H |

| Pyridine H3 | 8.2 - 8.3 | Doublet (d) | 1H |

| Pyridine H4 | 7.8 - 7.9 | Triplet (t) | 1H |

| Pyridine H5 | 7.4 - 7.5 | Triplet (t) | 1H |

| Phenyl H (ortho to CN) | 7.8 - 8.0 | Doublet (d) | 2H |

| Phenyl H (ortho to NH) | 7.7 - 7.9 | Doublet (d) | 2H |

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

Amide Carbonyl (C=O): This carbon is highly deshielded and appears at the downfield end of the spectrum, typically in the range of δ 161-165 ppm. rsc.org

Pyridine Carbons: The carbons of the pyridine ring appear in the aromatic region. The carbon attached to the amide group (C2) and the carbon at position 6 are the most deshielded (δ ~148-150 ppm). The other carbons appear between δ 120-140 ppm.

Cyanophenyl Carbons: The carbons of the cyanophenyl ring also resonate in the aromatic region. The carbon attached to the amide nitrogen (ipso-carbon) is found around δ 140-142 ppm. The carbon bearing the cyano group appears at a lower field, while the cyano carbon itself is typically found in the δ 118-120 ppm range. rsc.org The carbon atom of the nitrile group (C≡N) is a key identifier. wisc.edu

Nitrile Carbon (C≡N): The carbon of the cyano group itself has a characteristic chemical shift in the δ 118-120 ppm region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound This table is generated based on data from analogous structures like N-(aryl)picolinamides and N-(4-cyano)morpholine. rsc.orgrsc.org

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Amide Carbonyl (C=O) | 161 - 165 |

| Pyridine C2 | 149 - 151 |

| Pyridine C6 | 147 - 149 |

| Phenyl C (ipso, attached to NH) | 141 - 143 |

| Pyridine C4 | 137 - 139 |

| Phenyl C (ortho to NH) | 133 - 135 |

| Pyridine C3 & C5 | 121 - 127 |

| Phenyl C (ortho to CN) | 120 - 122 |

| Nitrile (C≡N) | 118 - 120 |

| Phenyl C (ipso, attached to CN) | 108 - 112 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₃H₉N₃O), high-resolution mass spectrometry (HRMS) can confirm its elemental composition. nih.gov

The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming the molecular weight of the compound (223.23 g/mol ).

The primary fragmentation pathway for amides is typically cleavage of the amide C-N bond. For this compound, this would lead to two major characteristic fragment ions:

Picolinoyl cation: This fragment (m/z = 106) results from the cleavage where the charge is retained by the pyridine-carbonyl portion.

4-Aminobenzonitrile radical cation: This fragment (m/z = 118) arises from the same cleavage but with the charge retained on the cyanophenylamine portion.

Further fragmentation of the picolinoyl cation can occur via the loss of carbon monoxide (CO) to yield a pyridyl cation (m/z = 78).

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Ion Identity | Formula |

| 224 | [M+H]⁺ | [C₁₃H₁₀N₃O]⁺ |

| 223 | [M]⁺˙ | [C₁₃H₉N₃O]⁺˙ |

| 118 | [4-aminobenzonitrile]⁺˙ | [C₇H₆N₂]⁺˙ |

| 106 | [Picolinoyl cation]⁺ | [C₆H₄NO]⁺ |

| 78 | [Pyridyl cation]⁺ | [C₅H₄N]⁺ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. nih.gov When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. nih.gov For organic molecules like this compound, the most significant transitions involve the excitation of non-bonding (n) and pi (π) electrons to anti-bonding pi (π) orbitals. nih.gov These n→π and π→π* transitions are characteristic of molecules containing unsaturated functional groups, known as chromophores. nih.gov

This compound possesses several chromophores: the pyridine ring, the cyanophenyl ring, and the amide group (-C=O). The absorption of UV radiation excites electrons in the π bonds of the aromatic rings and the carbonyl group, as well as the non-bonding electrons on the oxygen and nitrogen atoms. researchgate.net

The electronic spectrum of such a compound is expected to show distinct absorption bands:

π→π Transitions:* These are typically high-intensity absorptions resulting from the excitation of electrons from bonding π orbitals to anti-bonding π* orbitals. researchgate.net The conjugated system formed by the phenyl ring, the amide linkage, and the pyridine ring would give rise to strong absorption bands in the UV region. science-softcon.de

n→π Transitions:* These are generally lower-intensity absorptions that occur at longer wavelengths compared to π→π* transitions. nih.govscience-softcon.de They involve the promotion of an electron from a non-bonding orbital (like the lone pairs on the amide oxygen or pyridine nitrogen) to an anti-bonding π* orbital of the aromatic system or carbonyl group. bldpharm.com

The specific wavelengths (λmax) of these absorption bands are influenced by the extent of conjugation and the solvent environment. Increased conjugation typically shifts the absorption to longer wavelengths (a bathochromic or red shift). researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Chromophore(s) | Expected Intensity |

| π → π | π to π | Pyridine ring, Phenyl ring, Carbonyl (C=O) | High |

| n → π | n to π | Carbonyl (C=O), Amide (N-H), Pyridine Nitrogen (N) | Low to Medium |

Solid-State Structural Analysis

The precise arrangement of atoms and molecules in the solid state is critical for understanding a compound's physical and chemical properties. X-ray diffraction techniques are the definitive methods for this purpose.

Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure. researchgate.net This technique allows for the exact measurement of bond lengths, bond angles, and torsion angles, revealing the absolute configuration and conformation of the molecule within the crystal lattice.

While the specific crystal structure of this compound is not publicly documented, analysis of closely related derivatives, such as N-(4-methoxyphenyl)picolinamide, provides significant insight into the expected structural features. nih.gov For this analog, SCXRD analysis revealed a monoclinic crystal system with the space group P21/n. nih.gov The study highlighted that the non-hydrogen atoms are nearly coplanar, and the molecular conformation is stabilized by intramolecular hydrogen bonds. nih.gov

SCXRD data for a derivative, 3,6-dichloro-N-(4-fluorophenyl)picolinamide, further illustrates the type of information obtained. sigmaaldrich.com The analysis determined the crystal system to be orthorhombic and identified an intramolecular N—H···N hydrogen bond that stabilizes the molecular conformation. sigmaaldrich.com

Table 2: Illustrative Crystallographic Data from a Picolinamide Analog (N-(4-methoxyphenyl)picolinamide)

| Parameter | Value | Reference |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P21/n | nih.gov |

| a (Å) | 10.1268 (7) | nih.gov |

| b (Å) | 8.3582 (6) | nih.gov |

| c (Å) | 13.9211 (10) | nih.gov |

| β (°) | 100.184 (3) | nih.gov |

| Volume (ų) | 1159.20 (14) | nih.gov |

| Z (Molecules per cell) | 4 | nih.gov |

| Dihedral Angle (Pyridine-Benzene) | 14.25 (5)° | nih.gov |

This data is for N-(4-methoxyphenyl)picolinamide and serves as a representative example.

Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It is used to identify the crystalline phase of a compound and to assess its purity. researchgate.net Unlike SCXRD, which requires a single, well-ordered crystal, PXRD can be performed on a polycrystalline powder. researchgate.net

The PXRD pattern is a fingerprint of a specific crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ) corresponding to the different lattice planes in the crystal structure. nih.gov For a newly synthesized batch of this compound, its experimental PXRD pattern could be compared against a theoretical pattern calculated from its single-crystal data (if it were available) to confirm phase identity and purity. lookchem.com Any deviation or the presence of additional peaks would indicate the presence of impurities or a different polymorphic form. researchgate.net

Table 3: Representative Powder X-ray Diffraction Data Format

| 2θ (Degrees) | d-spacing (Å) | Relative Intensity (%) |

| θ₁ | d₁ | I₁ |

| θ₂ | d₂ | I₂ |

| θ₃ | d₃ | I₃ |

| ... | ... | ... |

This table illustrates the typical format of PXRD data. Specific values for this compound are not available.

Elucidation of Molecular Conformation and Three-Dimensional Geometry

The molecular conformation and three-dimensional geometry of this compound are dictated by the spatial arrangement of its constituent rings and the connecting amide linkage. The key determinants of its shape are the torsion angles between the pyridine ring, the amide plane, and the cyanophenyl ring.

Based on computational models and analysis of similar structures, the molecule is expected to adopt a relatively planar conformation. nih.govnih.gov The planarity is favored by the delocalization of π-electrons across the conjugated system. The two primary points of rotation are the bond between the pyridine ring and the amide carbonyl group, and the bond between the amide nitrogen and the cyanophenyl ring.

Structural analysis of the analog N-(4-methoxyphenyl)picolinamide shows that the dihedral angle between the mean planes of the pyridine and benzene rings is small, at 14.25°. nih.gov This near-coplanarity suggests a significant degree of electronic conjugation between the two ring systems, mediated by the amide bridge. The conformation is further stabilized by an intramolecular hydrogen bond between the amide hydrogen and the pyridine nitrogen, which creates a six-membered pseudo-ring. nih.gov This interaction restricts the rotation around the C(pyridine)-C(amide) bond, reinforcing the planar geometry.

Table 4: Key Torsion Angles from a Picolinamide Analog (N-(4-methoxyphenyl)picolinamide)

| Torsion Angle Description | Atoms Involved | Angle (°) | Reference |

| Rotation about Pyridine-Amide bond | N1—C5—C6—N2 | 3.1 (4) | nih.gov |

| Rotation about Amide-Phenyl bond | C6—N2—C7—C8 | 12.7 (6) | nih.gov |

| Orientation of substituent relative to Phenyl ring | C9—C10—O2—C13 | 7.5 (5) | nih.gov |

This data is for N-(4-methoxyphenyl)picolinamide and serves as a representative example of the molecule's conformational parameters.

Coordination Chemistry and Metal Complexation of N 4 Cyanophenyl Picolinamide

Coordination Modes of Picolinamide (B142947) Ligands

Picolinamide ligands, including N-(4-Cyanophenyl)picolinamide, are known to exhibit a range of coordination behaviors, with the most prevalent being a bidentate chelation mode. This versatility allows for the formation of a diverse array of metal complexes with varied geometries and properties.

While N,O-chelation is dominant, other coordination modes for picolinamide ligands have been observed, although they are less common. For instance, in certain structural contexts, coordination can occur through the pyridine (B92270) nitrogen and the amide nitrogen atoms. This N,N-bidentate chelation would also result in a five-membered ring but is generally considered less favorable than the N,O-chelation due to the typically lower donor strength of the amide nitrogen compared to the amide oxygen. The specific electronic and steric environment of the metal ion and the ligand can influence the preference for one coordination mode over another.

Complexation with Transition Metals

The rich coordination chemistry of picolinamide ligands extends to a wide range of transition metals, forming complexes with diverse structural and electronic properties. The presence of the cyano group on the phenyl ring of this compound can be expected to influence the electronic properties of the ligand and, consequently, the resulting metal complexes.

Picolinamide and its derivatives readily form complexes with a variety of d-block cations. Studies on picolinamide (pia) have shown the formation of octahedral complexes with Ni(II), Co(II), and Cu(II). For example, heteroleptic complexes of the type [M(NCS)₂(pia)₂], where M is Co(II) or Ni(II), feature octahedral coordination with the two picolinamide ligands binding in a bidentate N,O-fashion. rsc.org In the corresponding Cu(II) complex, [Cu(SCN)₂(pia)₂], a similar octahedral geometry is observed. rsc.org

Complexes of picolinamide with Zn(II), Cd(II), and Hg(II) have also been synthesized and structurally characterized. In these complexes, the picolinamide ligand typically binds as an N,O-donor. researchgate.net The coordination geometry around the metal center can vary depending on the other ligands present. For instance, zinc(II) can form both tetrahedral and octahedral complexes. ias.ac.in

While specific studies on this compound with Cr(III), Mn(II), and Ag(I) are not widely reported, the known coordination behavior of picolinamide suggests that complex formation is highly probable. The coordination chemistry of cobalt has been explored with the related ligand 4'-(4-cyanophenyl)-2,2':6',2''-terpyridine, which forms distorted octahedral complexes with both Co(II) and Co(III), indicating that the cyanophenyl group does not hinder complex formation. nih.gov

The coordination of picolinamide ligands is not limited to transition metals. There is evidence of complexation with f-block elements, such as lanthanides. The coordination of lanthanide ions with picolinamide has been shown to result in the formation of five-membered ring structures through the pyridyl nitrogen and carbonyl oxygen atoms. researchgate.net The specific coordination number and geometry of these lanthanide complexes can be influenced by the nature of the anion present in the coordination sphere. researchgate.net Given these findings, it is reasonable to expect that this compound would also be capable of coordinating with f-block cations, potentially leading to complexes with interesting luminescent or magnetic properties.

Structural Characteristics of Metal Coordination Compounds

The structural characteristics of metal complexes with picolinamide ligands are well-documented for a range of transition metals. Although specific crystallographic data for this compound complexes are scarce, the data from closely related picolinamide complexes provide valuable insights into the expected structural parameters.

In octahedral complexes of the type [M(NCS)₂(pia)₂] (where pia is picolinamide), the metal-ligand bond lengths are typical for high-spin divalent metal ions. The table below summarizes key structural data for Co(II), Ni(II), and Cu(II) complexes with picolinamide.

Table 1: Selected Bond Lengths (Å) and Angles (°) for [M(NCS)₂(pia)₂] Complexes (Data sourced from a study on picolinamide (pia) complexes) rsc.org

| Metal (M) | M-N(pyridine) (Å) | M-O(amide) (Å) | N(pyridine)-M-O(amide) (°) |

| Co(II) | 2.164(2) | 2.115(2) | 77.85(7) |

| Ni(II) | 2.103(2) | 2.067(2) | 79.59(8) |

| Cu(II) | 2.019(3) | 2.399(3) | 74.22(10) |

The crystal structure of N-(4-methoxyphenyl)picolinamide, a close analog, shows that the molecule is nearly planar, with a dihedral angle of 14.25(5)° between the pyridine and benzene (B151609) rings. nih.gov This planarity facilitates the bidentate chelation that is characteristic of picolinamide ligands. The C=O bond length in the amide group is 1.233(4) Å. nih.gov These structural features are expected to be largely preserved in this compound and its metal complexes.

Common Coordination Geometries (e.g., Octahedral, Square Planar, Tetrahedral)

The coordination geometry of metal complexes with this compound and related ligands is dictated by several factors, including the metal ion's size, oxidation state, and electronic configuration, as well as the stoichiometry of the complex.

Octahedral Geometry: This is one of the most common coordination geometries for transition metal complexes, and this compound can readily form such complexes. rsc.org In a typical octahedral complex, the metal center is coordinated to six ligands. For instance, in complexes of the type [M(picolinamide)2(X)2], where M is a divalent metal ion like Co(II) or Ni(II) and X is a monodentate ligand, the two picolinamide ligands often act as bidentate N,O-donors, and the remaining two sites are occupied by the monodentate ligands. rsc.org This results in a six-coordinate octahedral environment around the metal ion. The picolinamide ligands can adopt either a cis or trans arrangement. For example, in [Co(NCS)2(pia)2] and [Ni(NCS)2(pia)2] (where pia = picolinamide), the two picolinamide ligands are in a cis orientation. rsc.org In contrast, a trans arrangement is observed in the isomorphous nickel and zinc complexes, [M(H2O)2(pia)2]2+. tandfonline.com

Square Planar/Square Pyramidal Geometry: Square planar geometry is prevalent for d8 transition metal complexes, such as those of Ni(II), Pd(II), and Pt(II). While less common than octahedral, picolinamide-type ligands can form square planar complexes. More frequently observed is a square pyramidal geometry. For instance, a copper(II) complex with a picolylamine ligand, [Cu2(OAc)4(L1)2], exhibits a square pyramidal geometry where the axial position is occupied by a long Cu-N bond. worktribe.com Similarly, zinc(II) porphyrin complexes with an axial 4-cyanopyridine (B195900) ligand adopt a distorted square-pyramidal geometry. nih.gov

Tetrahedral Geometry: Four-coordinate complexes can also adopt a tetrahedral geometry, which is common for metal ions with a d10 or d0 electron configuration, but also for some other configurations depending on the ligand field strength. researchgate.net For example, cobalt complexes with 4-picolylamine ligands can form tetrahedral [CoCl3(L1H)]− anions. worktribe.com Picolinamide has also been used to synthesize tetracoordinated organoboron complexes, which adopt a typical tetrahedral geometry around the boron atom. nih.gov

Table 1: Common Coordination Geometries of Picolinamide and Related Ligand Complexes

| Coordination Geometry | Metal Ion Example | Ligand Type | Complex Example | Reference |

|---|---|---|---|---|

| Octahedral | Co(II), Ni(II) | Picolinamide | [Co(NCS)2(pia)2] |

rsc.org |

| Octahedral | Ni(II), Zn(II) | Picolinamide | [M(H2O)2(pia)2]2+ |

tandfonline.com |

| Square Pyramidal | Cu(II) | Picolylamine | [Cu2(OAc)4(L1)2] |

worktribe.com |

| Tetrahedral | Co(II) | Picolylamine | [CoCl3(L1H)]- |

worktribe.com |

| Tetrahedral | Boron | Picolinamide | Picolinamide-based diaryl boronyl complexes | nih.gov |

Distortions within Coordination Environments

Ideal coordination geometries are often subject to distortions arising from various electronic and steric factors.

Jahn-Teller Distortion: A significant electronic effect leading to distortion is the Jahn-Teller effect, commonly observed in octahedral complexes of high-spin d4, low-spin d7, and d9 metal ions, with copper(II) (a d9 ion) being a classic example. rsc.orglibretexts.org This effect dictates that any non-linear molecular system in a degenerate electronic state will be unstable and will undergo a distortion that removes the degeneracy. libretexts.org In octahedral Cu(II) complexes, this typically results in an elongation of two trans M-L bonds and a compression of the other four, leading to a tetragonal geometry. reddit.comresearchgate.net For instance, complexes of the type [Cu(Ln)2Cl2], where Ln is a 2-pyridyl-(1,2,3)-triazole ligand, exhibit Jahn-Teller distortion with elongation along either the Cu-N or Cu-Cl bonds. researchgate.net It has been shown that the nature of this distortion can be influenced by external factors like pressure or by doping the complex into a host lattice. rsc.orgnih.gov

Steric and Ligand Constraint Distortions: Distortions can also arise from the steric bulk of the ligands or the geometric constraints imposed by polydentate ligands. For example, in bis(terpyridine)cobalt(II) complexes, the rigid nature of the terpyridine ligand leads to N–M–N angles that deviate significantly from the ideal 90° of an octahedron, resulting in a distorted coordination polyhedron. mdpi.com A comparison of analogous Co(II) and Co(III) complexes with 4'-(4-cyanophenyl)-2,2':6',2''-terpyridine revealed a greater distortion from octahedral geometry in the Co(II) complex, highlighting the influence of both the ligand's bite angle and the metal's oxidation state on the coordination environment. rsc.org In some five-coordinate cobalt complexes, a large tetrahedral distortion from an ideal trigonal bipyramidal geometry has been observed. rsc.org

Table 2: Examples of Distortions in Coordination Environments

| Complex Type | Metal Ion | Type of Distortion | Observation | Reference |

|---|---|---|---|---|

[Cu(Ln)2Cl2] |

Cu(II) | Jahn-Teller | Elongation along opposite Cu-N or Cu-Cl bonds | researchgate.net |

[Co(tpy)2]2+ |

Co(II) | Ligand Constraint | Distorted octahedral geometry due to rigid terpyridine ligand | mdpi.com |

[Co(cptpy)2]2+ |

Co(II) | Steric/Electronic | Greater distortion from octahedral geometry compared to Co(III) analogue | rsc.org |

Supramolecular Interactions within Metal Complexes

Intermolecular π-π Stacking Interactions

The aromatic pyridine and phenyl rings in this compound provide sites for π-π stacking interactions. These interactions, though weaker than hydrogen bonds, are significant in stabilizing the crystal packing. nih.gov They occur between electron-rich and electron-deficient aromatic rings.

Anion-π Interactions in Complex Architectures

Anion-π interactions are non-covalent forces between an anion and an electron-deficient (π-acidic) aromatic system. researchgate.net The presence of the cyanophenyl group makes the phenyl ring of this compound electron-deficient, rendering it a suitable candidate for engaging in anion-π interactions. These interactions are increasingly recognized for their role in molecular recognition and the self-assembly of complex supramolecular structures. nih.gov

In coordination chemistry, anion-π interactions are often observed between a π-acidic ring of a ligand and a non-coordinating anion, such as perchlorate (B79767) (ClO4-) or tetrafluoroborate (B81430) (BF4-). acs.org For example, in copper(II) complexes with the ligand 2,4,6-tris(dipyridin-2-ylamino)-1,3,5-triazine, which has a highly electron-deficient triazine core, ClO4- anions are found to interact favorably with the triazine rings. acs.org Theoretical calculations have shown that these interactions are electrostatically favorable and can be reinforced by cooperative effects like π-π stacking. acs.org The formation of silver(I) coordination compounds with a 6-phenyl-3-(pyridin-2-yl)-1,2,4-triazine ligand was found to be templated by anion-π interactions between nitrate (B79036) anions and the electron-deficient triazine ring. filinchuk.com Given that the cyanophenyl group enhances the π-acidity of the aromatic ring, it is expected that anion-π interactions play a significant role in the crystal architecture of this compound complexes, especially when bulky, non-coordinating anions are present.

Formation of Polymeric Coordination Frameworks

This compound is well-suited for the construction of coordination polymers (CPs). A coordination polymer is an extended structure formed by metal ions linked together by bridging ligands. youtube.comresearchgate.net The bifunctional nature of this compound allows it to act as such a bridging ligand. While the picolinamide group chelates to one metal center, the nitrogen atom of the distal cyano group can coordinate to an adjacent metal ion, leading to the formation of extended 1D, 2D, or 3D networks. researchgate.net

Ligands containing picolinamide or cyanopyridine moieties have been extensively used to create coordination polymers. For example, picolinamide-based ligands have been used to synthesize 1D and 2D zinc(II) coordination polymers where the ligands act in a bridging bidentate mode. researchgate.net Similarly, 4-cyanopyridine has been shown to act as a bidentate ligand, bridging two metal centers via its pyridine and cyano nitrogen atoms to form layered structures. rsc.org The flexibility or rigidity of the ligand backbone and the coordination preferences of the metal ion determine the final dimensionality and topology of the framework. For instance, flexible bis(benzimidazole) ligands can form diverse architectures from discrete units to 1D zigzag chains and 2D layers, where halide ions often act as additional bridges to increase the dimensionality. acs.org The use of multicarboxylate picolinic acid ligands has also led to the formation of 3D coordination polymers with interesting magnetic properties. nih.gov Thus, this compound serves as a promising building block for designing novel coordination polymers with potentially tunable structures and properties.

Computational Chemistry and Molecular Modeling of N 4 Cyanophenyl Picolinamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(4-cyanophenyl)picolinamide, offering a detailed view of its geometry, electronic landscape, and spectroscopic characteristics.

Density Functional Theory (DFT) for Geometry Optimization, Electronic Structure, and Spectroscopic Property Prediction

Density Functional Theory (DFT) stands as a cornerstone for the computational analysis of this compound. This method is instrumental in determining the most stable three-dimensional arrangement of atoms, known as geometry optimization. By minimizing the energy of the molecule, DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy. For instance, in related aromatic amide structures, DFT calculations have been used to determine the planarity and conformational preferences of the molecule.

The electronic structure of this compound, which governs its reactivity and physical properties, is also elucidated through DFT. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive. The distribution of these frontier orbitals reveals the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.

Furthermore, DFT is a powerful tool for predicting the spectroscopic properties of this compound. Theoretical vibrational spectra (infrared and Raman) can be calculated and compared with experimental data to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. Similarly, Time-Dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra (UV-Vis), providing insights into the electronic transitions occurring within the molecule upon light absorption. For example, studies on similar compounds have used TD-DFT to correlate calculated electronic transitions with observed absorption bands. nih.gov

Selection and Impact of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is heavily dependent on the choice of the basis set and the exchange-correlation (XC) functional. researchgate.net The basis set is a set of mathematical functions used to construct the molecular orbitals. Larger basis sets, such as the correlation-consistent basis sets (e.g., cc-pVTZ, aug-cc-pVTZ), generally provide more accurate results but at a higher computational cost. nih.govmdpi.com The inclusion of diffuse functions (indicated by "aug-" or "+") is often crucial for accurately describing systems with lone pairs or for calculating properties like electron affinity and non-covalent interactions. mdpi.com

The exchange-correlation functional approximates the complex many-electron interactions. There is a wide variety of XC functionals available, ranging from simple Local Density Approximations (LDA) to more sophisticated Generalized Gradient Approximations (GGA), meta-GGAs, hybrid functionals (which mix a portion of exact Hartree-Fock exchange), and double-hybrid functionals. mdpi.comnih.gov The choice of functional can significantly impact the calculated geometric parameters, electronic properties, and reaction energies. For aromatic systems and those involving non-covalent interactions, hybrid functionals like B3LYP and PBE0, or range-separated functionals like CAM-B3LYP, often provide a good balance of accuracy and computational efficiency. researchgate.netchemrxiv.org The selection of an appropriate combination of basis set and XC functional is a critical step in any DFT study and should be validated against experimental data or higher-level calculations whenever possible.

Ab Initio Calculations for High-Level Interaction Analysis

While DFT is a powerful and widely used method, ab initio calculations, which are based on first principles without empirical parameterization, can provide even higher accuracy for specific types of analyses, particularly for intermolecular interactions. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are considered the "gold standard" for calculating interaction energies. These methods are computationally more demanding than DFT and are often used to benchmark the performance of different DFT functionals for a given system. For this compound, high-level ab initio calculations could be employed to accurately quantify the strength of hydrogen bonds and π-π stacking interactions that may occur in its crystalline form or in complexes with other molecules.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations offer a powerful approach to explore the conformational landscape and dynamic behavior of this compound over time. nih.gov Unlike static quantum chemical calculations, MD simulations provide a temporal evolution of the molecular system, allowing for the study of its flexibility and how it might interact with its environment, such as a solvent or a biological receptor. nih.gov

By simulating the motion of atoms over a period of time, MD can reveal the different stable and metastable conformations of the molecule and the energy barriers between them. This is particularly important for a molecule like this compound, which has rotatable bonds. The simulations can show how the orientation of the cyanophenyl group relative to the picolinamide (B142947) moiety changes over time, which can have significant implications for its biological activity and material properties. iaea.org Furthermore, MD simulations can be used to study the dynamics of the molecule when it is part of a larger system, such as a protein-ligand complex, providing insights into the binding and unbinding processes. nih.gov

Analysis of Intermolecular Interactions in Solid State

In the solid state, the properties of this compound are dictated by the way the molecules pack together, which is governed by a network of intermolecular interactions.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. nih.gov The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which partitions the crystal electron density into regions associated with each molecule. By mapping various properties onto this surface, one can gain a detailed understanding of the intermolecular contacts.

Energy Framework Calculations for Crystal Cohesion and Dominant Forces

Energy framework analysis is a computational tool used to investigate the intermolecular interactions within a crystal lattice, providing a visual and quantitative understanding of the forces responsible for crystal cohesion. For compounds related to this compound, these calculations have been instrumental in elucidating the nature and magnitude of the energetic contributions to the crystal packing.

Similarly, for methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate, a compound containing the cyanophenyl moiety, interaction energy calculations highlighted the significance of London dispersion forces as the primary contributor to the stability of certain dimeric motifs, with a calculated energy of -66.2 kJ mol⁻¹. nih.gov The total interaction energies for different stacking arrangements were found to be -45.8 and -24.3 kJ mol⁻¹. nih.govresearchgate.net These values underscore the importance of π-stacking interactions in the crystal cohesion of aromatic systems. nih.govresearchgate.net

Table 1: Interaction Energies for Related Compounds

| Compound | Interaction Type | Interaction Energy (kJ mol⁻¹) | Dominant Force |

| N-(4-methoxyphenyl)picolinamide | Total Interaction | -138.3 nih.gov | Electrostatic & Dispersion nih.gov |

| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | London Dispersion (Dimer) | -66.2 nih.gov | Dispersion nih.gov |

| Methyl 2-[(4-cyanophenyl)methoxy]quinoline-4-carboxylate | π-Stacking | -45.8, -24.3 nih.govresearchgate.net | Dispersion nih.govresearchgate.net |

| (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile | C-H···π (Dimer) | -9.5 nih.gov | Dispersion (70%) nih.gov |

| (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile | C-H···π (Chain) | -7.3 nih.gov | Not specified |

| (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile | C-H···N (Chain) | -5.9 nih.gov | Not specified |

This table presents a summary of calculated interaction energies for compounds structurally related to this compound, illustrating the dominant forces in their crystal structures.

Quantitative Analysis of Non-Covalent Interactions (e.g., C-H···π, halogen bonding)

The stability and structure of molecular crystals are dictated by a complex interplay of non-covalent interactions. Quantitative analysis of these interactions is crucial for understanding the supramolecular assembly of this compound.

Halogen Bonding: The cyano group can significantly enhance the strength of halogen bonds. nih.gov In complexes of X-cyanomethanes with trimethyl amine, the strength of the C-X∙∙∙N halogen bond (where X = Cl, Br, I) was shown to increase non-additively with the number of cyano groups. nih.gov This enhancement is attributed to the electron-withdrawing nature of the cyano group, which increases the positive electrostatic potential (σ-hole) on the halogen atom.

Hydrogen Bonding: While strong classical hydrogen bonds may be absent, a network of weak intermolecular interactions, including C-H···N and C-H···halogen bonds, plays a significant role in stabilizing crystal structures. rsc.org In some instances, three-centered C-H···N interactions are observed, linking molecules into chains. nih.gov For N-(chlorophenyl)pyridinecarboxamides, N-H···N(pyridine) interactions are a favored hydrogen bonding mode, leading to the formation of chains and 2D herringbone structures. researchgate.net The presence of a water molecule in the crystal lattice of NppCl·H₂O introduces O-H···O, N-H···O, and O-H···N interactions as the primary hydrogen bonding motifs. researchgate.net

Other Non-Covalent Interactions: Analysis of related structures also reveals the importance of other weak interactions. For instance, in (Z)-3-(4-chlorophenyl)-2-phenylacrylonitrile, H···C, H···H, H···Cl, and H···N contacts are the most significant contributors to the crystal packing as revealed by Hirshfeld surface analysis. nih.gov In a series of (Z)-3-(4-halophenyl)-2-(pyridin-2/3/4-yl)acrylonitriles, various π-stacking motifs, including homo and hetero parallel and anti-parallel arrangements, were identified as the most stabilized dimeric interactions, with stabilization energies reaching up to -10.6 kcal mol⁻¹. rsc.org

The quantitative analysis of these diverse non-covalent interactions provides a detailed picture of the forces governing the supramolecular architecture of this compound and its analogues.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding ligand-target interactions at a molecular level and predicting binding affinities.

Ligand-Target Interactions at a Molecular Level and Active Site Characterization

Molecular docking studies on compounds structurally similar to this compound have provided valuable insights into their potential biological activities. For instance, in a study of flavones as potential inhibitors of an acne-related protease, molecular docking was used to determine the binding modes and affinities of the ligands. ceon.rs The results indicated that the flavones exhibited better inhibition than standard drugs, with the binding affinity being a key determinant of their potency. ceon.rs

In another study, coumarin-based compounds were docked against several protein targets of SARS-CoV-2. nih.gov The docking results, in terms of binding energy, helped to identify promising candidates and understand the specific amino acid residues involved in the interaction. nih.gov Similarly, for N-(4-hydroxyphenyl)picolinamide, molecular docking was employed to illustrate the interaction between the ligand and a protein target. researchgate.net

The characterization of the active site involves identifying the key amino acid residues that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the ligand. For example, in the case of CDK1 inhibitors, docking studies revealed the formation of hydrogen bonds with residues such as Ile10, Asp86, and Gln132, as well as various π-alkyl, π-sigma, and π-cation interactions that contribute to the stability of the complex. lew.ro The folate molecule's interaction with the active site of dihydrofolate reductase (DHFR) is another well-characterized example, where different fragments of the molecule interact with specific regions of the active-site pocket. nih.gov

Table 2: Predicted Binding Affinities and Inhibition Constants for Related Ligands

| Ligand Class | Target Protein | Binding Affinity (kcal/mol) | Predicted pKi | Key Interacting Residues (Example) |

| Flavones | Acne Protease | Varies (e.g., -8.5 for best inhibitor) | Not specified | Not specified |

| Coumarin Derivatives | SARS-CoV-2 Proteins | Varies (e.g., -7.0 to -9.0) | Varies | Not specified |

| CDK1 Inhibitors | CDK1 | -9.6 to -7.8 lew.ro | 5.72 to 7.04 lew.ro | Ile10, Asp86, Gln132 lew.ro |

| Diaminotriazine Derivatives | E. coli DHFR | Not specified | Ki = 42.50 ± 5.34 nM (for best inhibitor) nih.gov | Not specified |

This table summarizes the predicted binding affinities and inhibition constants from molecular docking studies of compounds related to this compound against various protein targets.

Structure-Activity Relationship (SAR) Elucidation through Computational Modeling

Computational modeling, particularly through techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR), is a powerful tool for elucidating the relationship between the chemical structure of a molecule and its biological activity. nih.govmdpi.com

By building models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers can identify the key structural features that influence the inhibitory potency of a series of compounds. mdpi.com For a series of thieno-pyrimidine derivatives targeting triple-negative breast cancer, 3D-QSAR analysis yielded robust models with high predictive power (q² of 0.818 for CoMFA and 0.801 for CoMSIA). mdpi.com These models generate contour maps that highlight regions where steric bulk, electrostatic potential, and other properties are favorable or unfavorable for activity, thereby guiding the design of more potent inhibitors. mdpi.com

For instance, in the study of H1-antihistamines, the CoMSIA model revealed the importance of specific structural features for antagonistic potency. mdpi.com Similarly, for thieno-pyrimidine derivatives, the analysis showed that a hydrophobic interaction between the benzene (B151609) ring of a piperazine (B1678402) group and an arginine residue, as well as the presence of a urea (B33335) group, were crucial for enhancing biological activity. mdpi.com

The combination of molecular docking and 3D-QSAR provides a comprehensive understanding of ligand-receptor interactions and the structural requirements for optimal activity, facilitating the rational design of new therapeutic agents. mdpi.com

Semi-Empirical Methods for Computational Efficiency in Larger Systems

Semi-empirical quantum chemistry methods offer a computationally efficient alternative to more rigorous ab initio and density functional theory (DFT) methods, making them particularly suitable for studying large molecular systems. core.ac.uknumberanalytics.com These methods are based on the Hartree-Fock formalism but introduce approximations and empirical parameters to expedite calculations. wikipedia.org

The primary advantage of semi-empirical methods is their speed, which can be several orders of magnitude faster than ab initio or DFT calculations. core.ac.uk This efficiency allows for the investigation of large molecules and complex chemical phenomena that would be computationally prohibitive with more demanding methods. numberanalytics.com They are widely used to study molecular structures, reaction mechanisms, and spectroscopic properties. numberanalytics.com

Common semi-empirical methods include MNDO, AM1, and PM3, which are all based on the Neglect of Diatomic Differential Overlap (NDDO) approximation. uni-muenchen.de These methods have been parameterized to reproduce experimental data, such as heats of formation, or to match the results of higher-level theoretical calculations. core.ac.ukuni-muenchen.de

However, the reliance on approximations and empirical parameters also leads to limitations. The accuracy of semi-empirical methods can be lower than that of ab initio or DFT methods, and the errors can be less systematic. core.ac.uk The applicability of these methods is also restricted to molecules containing elements for which parameters are available. core.ac.uk Furthermore, the results can be unreliable if the molecule under investigation is significantly different from the molecules used in the parameterization dataset. wikipedia.org Despite these drawbacks, semi-empirical methods remain a valuable tool in computational chemistry for obtaining quick quantitative estimates, identifying trends in large datasets, and performing initial screenings before employing more computationally expensive techniques. core.ac.uk

Molecular Interactions and Biochemical Mechanisms of N 4 Cyanophenyl Picolinamide Derivatives

Enzyme Inhibition Studies (In Vitro)

The ability of N-(4-Cyanophenyl)picolinamide derivatives to inhibit specific enzymes is a cornerstone of their therapeutic potential. In vitro studies have been crucial in elucidating their potency, mechanism of action, and selectivity against various enzymatic targets.

Mechanism of Enzyme Inhibition (e.g., Competitive, Mixed-type)

The mode by which a molecule inhibits an enzyme is critical to understanding its pharmacological effect. Kinetic studies have revealed that N-phenylpicolinamide derivatives can act through different mechanisms depending on the target enzyme.

For instance, in the case of Xanthine (B1682287) Oxidase , a key enzyme in purine (B94841) metabolism, certain N-(4-alkoxy-3-cyanophenyl)nicotinamide derivatives have been shown to act as mixed-type inhibitors . nih.govresearchgate.net This type of inhibition is characterized by the inhibitor being able to bind to both the free enzyme and the enzyme-substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the substrate (Km).

In contrast, studies on the main protease (Mpro) of SARS-CoV-2 , a critical enzyme for viral replication, have indicated that derivatives based on the N-(2-cyanophenyl)picolinamide scaffold function as competitive inhibitors . nih.gov Competitive inhibitors bind to the active site of the enzyme, directly competing with the natural substrate. nih.gov This mode of inhibition can often be overcome by increasing the concentration of the substrate. researchgate.net

For 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , while various picolinamide (B142947) derivatives are known potent inhibitors, the precise mechanism for the this compound subclass is not extensively detailed in the available literature. However, studies on other classes of 11β-HSD1 inhibitors, such as curcumin (B1669340) derivatives, have identified a competitive inhibition mechanism. plos.org

Information regarding the specific mechanism of inhibition of α-glucosidase by this compound derivatives is not prominent in the reviewed scientific literature. Studies on other heterocyclic compounds have shown various mechanisms, including uncompetitive and mixed-inhibition types, for α-glucosidase. nih.govmdpi.com

Determination of Inhibitory Potency (IC50, Ki values) against Specific Enzymes (e.g., Xanthine Oxidase, SARS-CoV-2 Mpro, 11β-HSD1, α-Glucosidase)

The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. This compound derivatives have shown a wide range of potencies against several key enzymes.

Xanthine Oxidase (XO): A series of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide (B372718) derivatives were evaluated for their inhibitory activity against xanthine oxidase. One of the most potent compounds identified, a nicotinamide derivative designated as 10q, exhibited a strong inhibitory effect. nih.gov

| Enzyme | Derivative | IC50 (µM) | Reference Compound | IC50 (µM) |

| Xanthine Oxidase | Compound 10q | 0.3 | Allopurinol | 8.5 |

SARS-CoV-2 Main Protease (Mpro): Derivatives of N-(2-cyanophenyl)picolinamide have been synthesized and assessed for their ability to inhibit the SARS-CoV-2 main protease. Several compounds demonstrated significant potency, with some reaching the nanomolar range. nih.gov

| Enzyme | Derivative | IC50 (µM) |

| SARS-CoV-2 Mpro | Compound 6 | 0.276 |

| SARS-CoV-2 Mpro | Compound 43 | 0.008 (8 nM) |

| SARS-CoV-2 Mpro | Compound 44 | 0.009 (9 nM) |

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): Picolinamide derivatives have been extensively optimized as inhibitors of 11β-HSD1. These efforts have led to the discovery of highly potent compounds with nanomolar efficacy in both enzymatic and cell-based assays. lookchem.com

| Enzyme | Derivative | h11β-HSD1 IC50 (nM) | m11β-HSD1 IC50 (nM) | HEK293 Cell IC50 (nM) |

| 11β-HSD1 | Compound 25 | 2.8 | 4.3 | 6.7 |

α-Glucosidase: There is a notable lack of specific data in the public domain regarding the inhibitory potency (IC50 or Ki values) of this compound derivatives against α-glucosidase. While this enzyme is a significant target for managing hyperglycemia, research appears to have focused on other chemical scaffolds for its inhibition. nih.govmdpi.comresearchgate.netresearchgate.netnih.gov

Specificity and Selectivity Profiles in Multi-Enzyme Systems

An ideal enzyme inhibitor should be highly selective for its target to minimize off-target effects. Picolinamide derivatives have been evaluated for their selectivity. For example, inhibitors of 11β-HSD1 are often tested against the isoform 11β-HSD2 , which catalyzes the opposite reaction. Potent picolinamide derivatives have demonstrated high selectivity for 11β-HSD1 over 11β-HSD2. plos.org Similarly, N-phenylpicolinamide derivatives developed as positive allosteric modulators for the mGlu4 receptor have shown good selectivity against other metabotropic glutamate (B1630785) receptor subtypes. nih.gov

Molecular Recognition and Binding Site Characterization

Understanding how these derivatives bind to their target proteins at a molecular level is crucial for rational drug design and optimization. Computational docking and simulation studies, alongside structural biology techniques, have provided insights into these interactions.

Detailed Analysis of Ligand-Protein Interactions (e.g., Hydrogen bonds, hydrophobic interactions, π-stacking)

The binding of this compound derivatives to enzyme active sites is stabilized by a network of non-covalent interactions.

Xanthine Oxidase: Molecular docking studies of various heterocyclic inhibitors with xanthine oxidase have highlighted the importance of interactions with key amino acid residues in the active site, such as Arg880, Thr1010, Phe914, and Phe1009 . researchgate.netnih.gov It is plausible that picolinamide derivatives engage in similar interactions, including hydrogen bonds with polar residues and π-π stacking or hydrophobic interactions with phenylalanine residues.

SARS-CoV-2 Mpro: The active site of the SARS-CoV-2 main protease is well-characterized. Docking studies of various inhibitors reveal crucial interactions, including hydrogen bonds with residues like Phe140, Leu141, His164, and Glu166 . nih.gov The picolinamide scaffold, with its hydrogen bond donors and acceptors and aromatic rings, is well-suited to form these types of stabilizing interactions within the protease's binding pocket.

11β-HSD1: The binding of inhibitors to 11β-HSD1 is known to involve a network of hydrogen bonds and hydrophobic interactions. For a related class of inhibitors, key interactions with Ser170 and Tyr183 have been identified through molecular simulation. rsc.org The picolinamide core can form hydrogen bonds, while the phenyl and other substituents can engage in hydrophobic and π-stacking interactions within the active site.

Rational Drug Design and Lead Optimization Strategies for this compound Derivatives

The development of novel therapeutic agents is a meticulous process that often begins with a promising lead compound. For derivatives of this compound, a scaffold of significant interest in medicinal chemistry, rational drug design and lead optimization are crucial for enhancing their therapeutic potential. These strategies aim to improve potency, selectivity, and pharmacokinetic properties, transforming a promising molecule into a viable drug candidate.

Hybridization of Pharmacophores for Enhanced Activity

Pharmacophore hybridization is an innovative strategy in drug design that involves combining the key structural features of two or more different pharmacophores to create a new hybrid molecule with potentially enhanced or novel biological activity. nih.gov This approach is particularly valuable in the development of anticancer agents, where targeting multiple pathways or overcoming resistance mechanisms is a key objective. nih.gov The underlying principle is that the resulting hybrid compound may exhibit improved affinity and efficacy by interacting with multiple binding sites or by presenting a unique conformational profile to its biological target. nih.gov

The process of designing these hybrid molecules is often guided by computational modeling and a deep understanding of the structure-activity relationships (SAR) of the parent molecules. nih.gov By identifying the essential binding motifs within each pharmacophore, medicinal chemists can strategically link them to generate a library of hybrid compounds for biological evaluation.

Impact of Substituent Modifications on Biochemical Function

The biochemical function of this compound derivatives can be profoundly influenced by the nature and position of various substituents on the molecular scaffold. Structure-activity relationship (SAR) studies are fundamental to understanding these effects and guiding the synthesis of more potent and selective inhibitors. nih.govnih.gov

Systematic modifications of the core structure of picolinamide-related compounds have demonstrated that even minor chemical changes can lead to significant differences in biological activity. For example, in the development of dual aromatase and sulfatase inhibitors based on a cyanophenyl-containing scaffold, various modifications were explored. These included: